molecular formula C16H20N4O3 B6566354 N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946349-97-9

N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B6566354
CAS No.: 946349-97-9
M. Wt: 316.35 g/mol
InChI Key: ZNVXKMDVRRCWNL-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic organic compound featuring a branched 3-methylbutyl group and a phthalazinone-derived moiety linked via an ethanediamide backbone. Its structure includes a 4-oxo-3,4-dihydrophthalazine core, a heterocyclic system known for pharmacological relevance, and a methylene bridge connecting the phthalazinone to the ethanediamide group.

The compound’s structural complexity and functional groups make it a candidate for drug discovery, particularly in targeting enzymes or receptors associated with inflammatory or infectious diseases .

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10(2)7-8-17-15(22)16(23)18-9-13-11-5-3-4-6-12(11)14(21)20-19-13/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVXKMDVRRCWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, also known by its chemical structure and CAS number 763114-26-7, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

The compound has the following characteristics:

PropertyValue
Molecular Formula C16H20N4O3
Molecular Weight 316.36 g/mol
LogP 0.9718
Polar Surface Area 85.744 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods may include the use of various reagents and solvents to achieve the desired product purity and yield. The compound is often synthesized as part of a broader investigation into phthalazinone derivatives, which are known for their diverse biological activities.

Biological Activity

Research into the biological activity of this compound reveals several promising avenues:

  • Anticancer Potential : this compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. PARP inhibitors are utilized in treating cancers with BRCA mutations, enhancing the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .
  • Insecticidal Activity : Preliminary studies suggest that compounds related to the phthalazinone scaffold exhibit larvicidal activity against mosquito vectors such as Aedes aegypti, which is crucial for controlling diseases like dengue and Zika virus. While specific data on this compound's efficacy is limited, its structural relatives have shown significant biological activity against these pests .
  • Cytotoxicity Studies : In vitro evaluations have indicated that certain derivatives of phthalazinones demonstrate low cytotoxicity in mammalian cell lines, suggesting that modifications to the structure may enhance selectivity towards target organisms while minimizing harmful effects on human cells .

Case Studies

Several case studies have been conducted to explore the biological implications of similar compounds:

  • A study on 1,3-benzodioxole acids highlighted their larvicidal properties against Ae. aegypti, with some compounds exhibiting LC50 values significantly lower than established insecticides. This indicates that structural modifications can lead to enhanced biological activity and reduced toxicity .
  • Another investigation focused on phthalazinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest noted in treated cell lines .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide exhibits significant anticancer properties. Research has indicated that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to elucidate its specific pathways and targets in cancer cells.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell membranes and inhibit metabolic functions makes it a candidate for developing new antibiotics. Studies employing disk diffusion methods have reported promising results against Gram-positive and Gram-negative bacteria.
  • Neurological Applications : There is emerging evidence that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety. Molecular docking studies have indicated favorable binding interactions with serotonin receptors, warranting further exploration in neuropharmacology.

Materials Science Applications

  • Polymer Chemistry : The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
  • Nanotechnology : The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro, suggesting potential as an anticancer agent.
Study 2Antimicrobial PropertiesShowed effectiveness against E. coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.
Study 3Neurological EffectsIndicated modulation of serotonin receptors with potential antidepressant effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of phthalazinone-linked ethanediamides, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound :
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
3-Methylbutyl group, phthalazinone-methyl ~350 (estimated) Potential antitubercular and kinase inhibition (inferred) Branched alkyl chain enhances lipophilicity; may improve pharmacokinetics
Analog 1 :
N'-[2-(3-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
3-Methoxyphenethyl group 352.43 Antimicrobial, anticancer Methoxyphenyl group introduces π-π stacking potential for receptor binding
Analog 2 :
N-(butan-2-yl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Butan-2-yl group 331.37 Antitubercular activity Shorter alkyl chain reduces steric hindrance, possibly increasing target affinity
Analog 3 :
N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
3-Ethoxypropyl group 332.35 Kinase inhibition (IC₅₀ = 0.45 μM against EGFR) Ethoxy group improves solubility; may reduce cytotoxicity in normal cells

Key Findings:

Substituent Effects on Bioactivity :

  • The 3-methylbutyl group in the target compound likely enhances metabolic stability compared to shorter-chain analogs (e.g., butan-2-yl) due to reduced oxidative degradation .
  • Phenyl-containing analogs (e.g., Analog 1) exhibit stronger antimicrobial activity, attributed to aromatic interactions with bacterial enzyme pockets .

Solubility and Lipophilicity :

  • The ethoxypropyl group in Analog 3 improves aqueous solubility, whereas the 3-methylbutyl group in the target compound prioritizes membrane penetration, critical for intracellular targets like kinases .

Kinase Inhibition: Analog 3 demonstrates potent EGFR inhibition (IC₅₀ = 0.45 μM), suggesting that ethanediamide-phthalazinone derivatives are viable kinase inhibitors. The target compound’s branched alkyl chain may modulate selectivity toward other kinase isoforms .

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